![molecular formula C8H10Br2 B12355349 (1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12355349.png)
(1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-3,4-dibromobicyclo[321]oct-2-ene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to a bicyclo[321]oct-2-ene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other hazardous reagents.
化学反应分析
Types of Reactions
(1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding bicyclo[3.2.1]oct-2-ene without bromine atoms.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
科学研究应用
(1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. The bicyclic framework provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
(1R,5S)-3,4-dichlorobicyclo[3.2.1]oct-2-ene: Similar structure but with chlorine atoms instead of bromine.
(1R,5S)-3,4-difluorobicyclo[3.2.1]oct-2-ene: Similar structure but with fluorine atoms instead of bromine.
(1R,5S)-3,4-diiodobicyclo[3.2.1]oct-2-ene: Similar structure but with iodine atoms instead of bromine.
Uniqueness
(1R,5S)-3,4-dibromobicyclo[321]oct-2-ene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs
属性
分子式 |
C8H10Br2 |
|---|---|
分子量 |
265.97 g/mol |
IUPAC 名称 |
(1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2/t5-,6+,8?/m1/s1 |
InChI 键 |
JZZNKURWGORCEM-RSHNMJPRSA-N |
手性 SMILES |
C1C[C@H]2C[C@@H]1C=C(C2Br)Br |
规范 SMILES |
C1CC2CC1C=C(C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
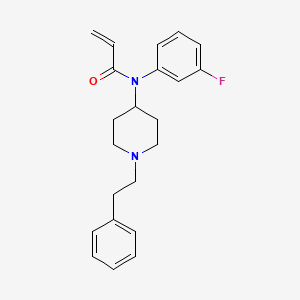
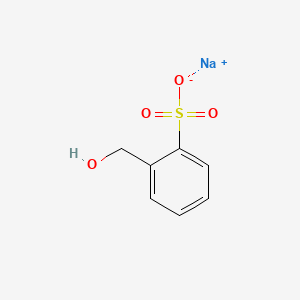


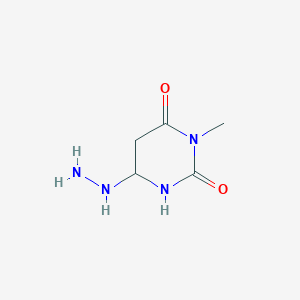
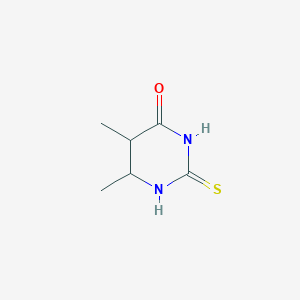

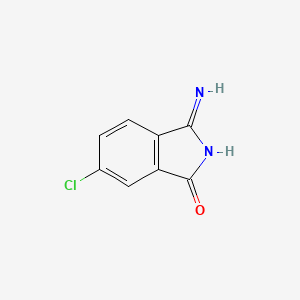
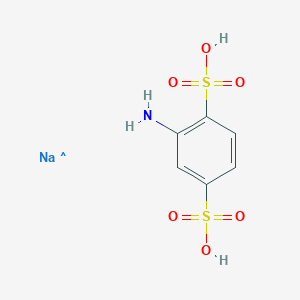

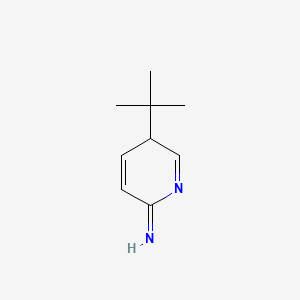
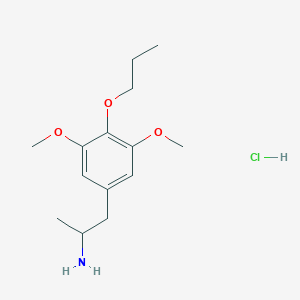
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12355359.png)
